

# ZQ-16: A Selective GPR84 Agonist for Research and Drug Development

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## Compound of Interest

Compound Name: ZQ-16

Cat. No.: B15607779

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An In-depth Technical Guide

## Introduction

G protein-coupled receptor 84 (GPR84) is a member of the free fatty acid receptor family, primarily activated by medium-chain fatty acids. Its expression is predominantly found in immune cells, such as macrophages, neutrophils, and microglia, implicating it in inflammatory and immune responses. The growing interest in GPR84 as a therapeutic target for a variety of inflammatory diseases has highlighted the need for potent and selective pharmacological tools. This technical guide focuses on **ZQ-16**, a novel small-molecule agonist of GPR84, providing a comprehensive overview of its discovery, in vitro activity, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GPR84 and the utility of **ZQ-16** as a research tool.

## Discovery and Chemical Properties of ZQ-16

**ZQ-16**, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, was identified through a high-throughput screening of a large compound library.<sup>[1][2][3][4]</sup> The screening assay utilized a human embryonic kidney 293 (HEK293) cell line stably expressing human GPR84 and the promiscuous G protein Gα16 to detect calcium mobilization as a readout of receptor activation.<sup>[2][3][4]</sup>

Table 1: Chemical and Physical Properties of **ZQ-16**

Property	Value
Chemical Name	2-(hexylthio)pyrimidine-4,6-diol
Synonyms	2-HTP
Molecular Formula	C <sub>10</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	228.31 g/mol
CAS Number	376616-73-8
Solubility	Soluble in DMSO and ethanol

## In Vitro Pharmacological Profile of ZQ-16

**ZQ-16** has been characterized as a potent and selective agonist of GPR84 through a series of in vitro assays. Its activity has been demonstrated across multiple signaling pathways downstream of GPR84 activation.

Table 2: In Vitro Activity of **ZQ-16** at Human GPR84

Assay	Cell Line	EC <sub>50</sub> (μM)	Reference
Calcium Mobilization	HEK293/Gα16/GPR84	0.213 ± 0.042	[5]
Calcium Mobilization	Not Specified	0.139	[6][7][8]
cAMP Accumulation Inhibition	HEK293/GPR84	0.134 ± 0.023	[9]
β-Arrestin 2 Recruitment	HEK293	0.597	

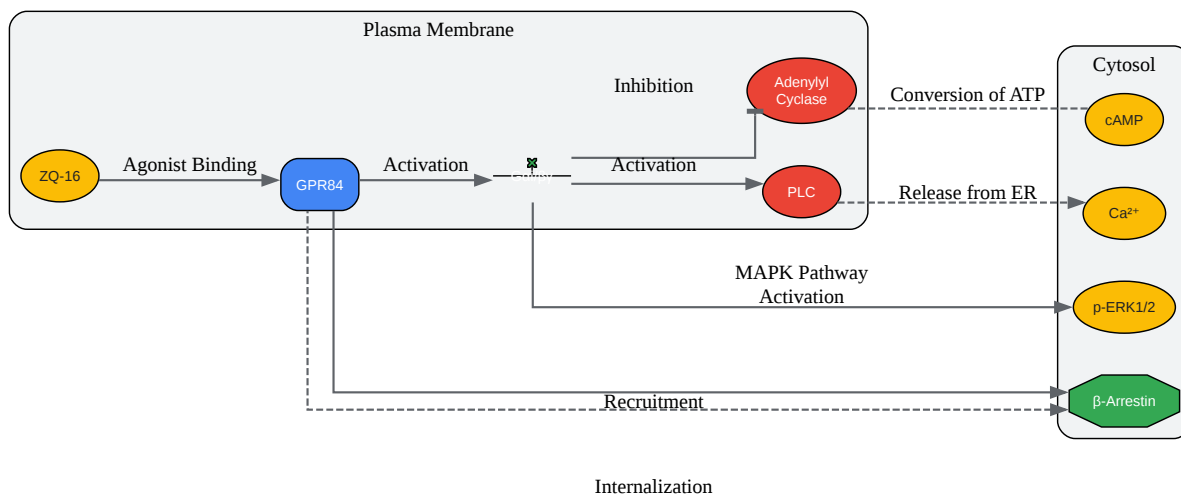
**ZQ-16** exhibits high selectivity for GPR84 over other related free fatty acid receptors.

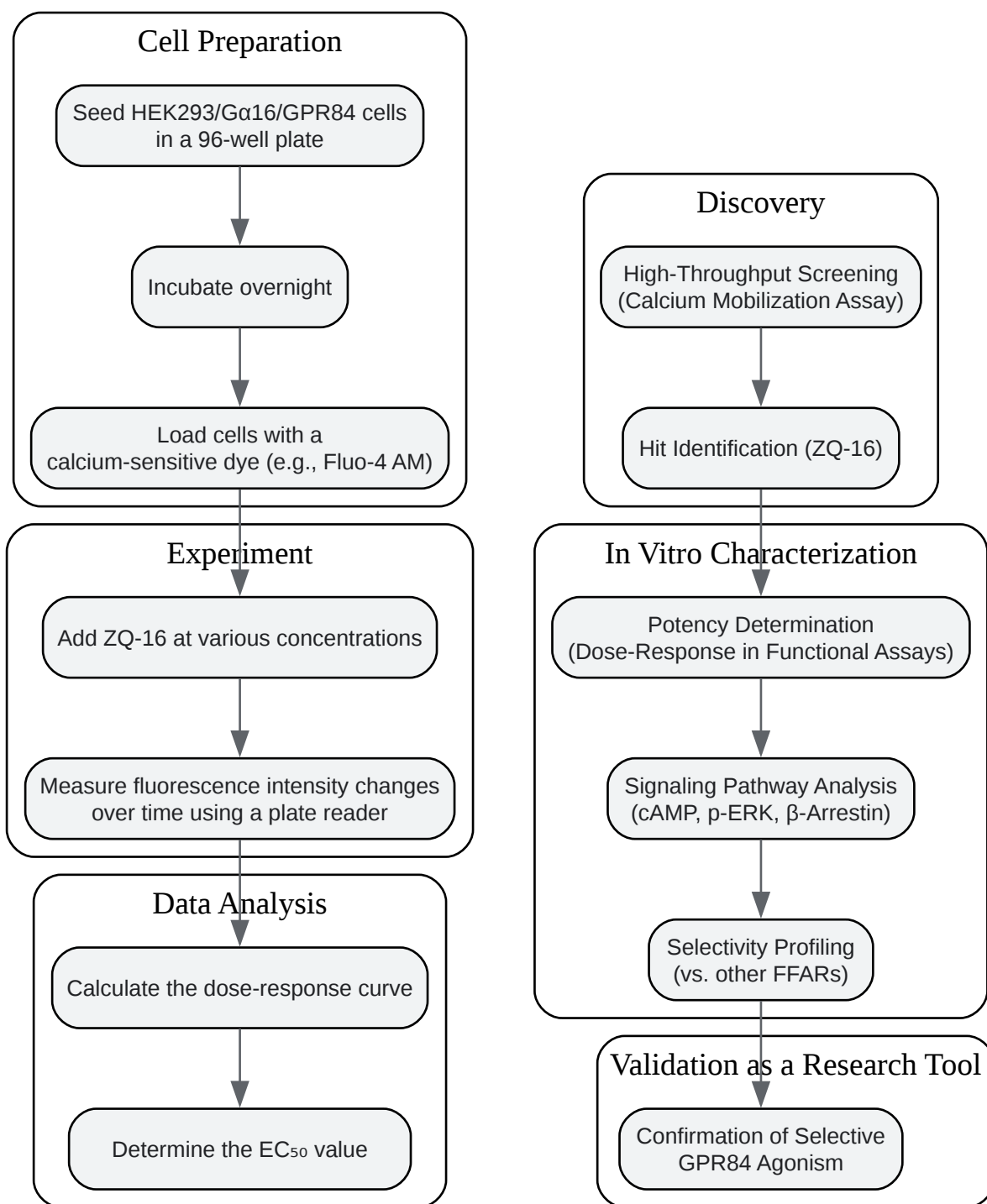
Table 3: Selectivity Profile of **ZQ-16**

Receptor	Activity	Concentration Tested (μM)
GPR40 (FFAR1)	No response	100
GPR41 (FFAR3)	No response	100
GPR119	No response	100
GPR120 (FFAR4)	No response	100

## GPR84 Signaling Pathways Activated by ZQ-16

Activation of GPR84 by **ZQ-16** initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[\[1\]](#)[\[10\]](#) Furthermore, GPR84 activation can trigger calcium mobilization, often through the βγ subunits of the G protein, and stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[\[2\]](#)[\[11\]](#) Like many GPCRs, agonist-bound GPR84 can also recruit β-arrestins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.[\[2\]](#)[\[11\]](#)





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